2-(4-Amino-3-nitrophenoxy)ethanol
Overview
Description
“2-(4-Amino-3-nitrophenoxy)ethanol” is a chemical compound with the linear formula C8H10N2O4 . It has a molecular weight of 198.18 . It is used in the preparation of inimer containing azobenzene group for polymerization of N-isopropylacrylamid .
Molecular Structure Analysis
The molecular structure of “2-(4-Amino-3-nitrophenoxy)ethanol” is represented by the InChI string:InChI=1S/C8H10N2O4/c9-7-2-1-6 (14-4-3-11)5-8 (7)10 (12)13/h1-2,5,11H,3-4,9H2
. The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . Physical And Chemical Properties Analysis
“2-(4-Amino-3-nitrophenoxy)ethanol” is a light yellow solid . It is slightly soluble in water . The compound has a topological polar surface area of 101 Ų .Scientific Research Applications
Therapeutic Potential in Dentistry
"2-(4-Amino-3-nitrophenoxy)ethanol" shares structural similarities with compounds like tyrosol and hydroxytyrosol, which are known for their antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These compounds have been studied for their potential applications in dentistry, showing promise in various clinical areas due to their therapeutic activities. Although not directly studied, the structural analogy suggests a possible relevance of "2-(4-Amino-3-nitrophenoxy)ethanol" in similar therapeutic contexts (Ramos et al., 2020).
Role in Ethanol Oxidation and Toxicity
Studies on ethanol oxidation highlight the role of enzymes like alcohol P-450 oxygenase in the metabolism of ethanol, implicating the importance of understanding compounds that interact with these metabolic pathways. By extension, "2-(4-Amino-3-nitrophenoxy)ethanol" could be relevant in research focused on ethanol-induced oxidative stress and its mitigation, offering insights into the biochemical interactions involving ethanol and potential protective measures against its toxicity (Koop & Coon, 1986).
Hydrogen Production via Ethanol Reforming
The compound's potential relevance in the context of renewable energy is highlighted by research on ethanol reforming for hydrogen production. The catalytic processes involved in converting ethanol to hydrogen, and the role of catalysts, could provide a framework for studying "2-(4-Amino-3-nitrophenoxy)ethanol" in similar or related catalytic applications, aiming to enhance the efficiency and efficacy of hydrogen production from ethanol (Ni et al., 2007).
Atmospheric Chemistry of Nitrated Phenols
Research on nitrated phenols in the atmosphere, their formation, sources, and impacts, underscores the environmental significance of compounds like "2-(4-Amino-3-nitrophenoxy)ethanol". Understanding the atmospheric behavior of nitrated phenols can inform studies on air quality, pollution, and environmental health, making it relevant for environmental monitoring and pollution mitigation strategies (Harrison et al., 2005).
Ethanol as a Solvent in Flavonoid and Phenolic Compound Extraction
Safety and Hazards
properties
IUPAC Name |
2-(4-amino-3-nitrophenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c9-7-2-1-6(14-4-3-11)5-8(7)10(12)13/h1-2,5,11H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHUZYBSSBFPES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCO)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198983 | |
Record name | Ethanol, 2-(4-amino-3-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50982-74-6 | |
Record name | 2-(4-Amino-3-nitrophenoxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50982-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(4-amino-3-nitrophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050982746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(4-amino-3-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-amino-3-nitrophenoxy)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-NITRO-4-AMINOPHENOXYETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/540REY4Q17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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